4-(1H-Indol-5-yl)morpholine
Overview
Description
“4-(1H-Indol-5-yl)morpholine” is a compound with the molecular formula C12H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of “4-(1H-Indol-5-yl)morpholine” includes a morpholine ring and an indole ring linked together. The indole ring is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
One of the applications of indole derivatives is in the field of antiviral research. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the CoxB3 virus .
Another application is in the field of anti-inflammatory research. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Indole-based chalcone derivatives have also been reported as COX-1 and COX-2 inhibitors .
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Anticancer Activity : Indole derivatives have been studied for their potential anticancer properties . For example, certain indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors , which could have implications in cancer treatment given the role of these enzymes in inflammation and cancer.
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Anti-HIV Activity : Some indole derivatives have shown anti-HIV activity . While the specific mechanisms of action can vary, these compounds may interfere with various stages of the HIV life cycle.
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Antioxidant Activity : Indole derivatives can also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
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Antimicrobial Activity : Indole derivatives have been found to possess antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
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Antidiabetic Activity : Some indole derivatives have shown potential in the treatment of diabetes . They may work by influencing the pathways involved in insulin secretion or glucose metabolism.
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Antimalarial Activity : Indole derivatives have also been studied for their antimalarial properties . They may interfere with the life cycle of the malaria parasite in various ways.
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Antitubercular Activity : Indole derivatives have been studied for their potential antitubercular properties . These compounds may work by inhibiting the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
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Anticholinesterase Activity : Some indole derivatives have shown anticholinesterase activity . This could have implications in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine, a neurotransmitter that cholinesterases break down.
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Role in Multicomponent Reactions : Indole derivatives, including possibly “4-(1H-Indol-5-yl)morpholine”, can play a crucial role in multicomponent reactions (MCRs) . MCRs are a type of chemical reaction in which three or more substances combine to form a product. Indole derivatives can be used as precursors in these reactions to generate complex molecules .
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Synthesis of Active Molecules : Indole derivatives are ideal precursors for the synthesis of active molecules . They can be used to generate biologically active structures, which can have various applications in medicinal and pharmaceutical chemistry .
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Development of New Therapeutic Possibilities : The diverse biological activities of indole derivatives suggest that they have immense potential to be explored for newer therapeutic possibilities .
Future Directions
properties
IUPAC Name |
4-(1H-indol-5-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJKFHZEOSSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464718 | |
Record name | 4-(1H-Indol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indol-5-yl)morpholine | |
CAS RN |
245117-16-2 | |
Record name | 4-(1H-Indol-5-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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